(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKFBXONLAWNSJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1COCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175430 | |
| Record name | Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813433-74-8 | |
| Record name | Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813433-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3R)-4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with morpholine-4-carboxylic acid and tert-butyl alcohol.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alkylation: The resulting ester is then alkylated with ethyl chloroacetate to introduce the ethoxy-2-oxoethyl group.
Chiral Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (R)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different functional groups, which can be used in further synthetic applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its morpholine structure is known to enhance bioactivity and solubility, making it suitable for drug formulation. The compound's ability to act as a prodrug allows it to be converted into active metabolites within the body, which can improve therapeutic efficacy.
Case Study: Antiviral Agents
Research has indicated that derivatives of morpholine-based compounds exhibit antiviral properties. Studies have shown that compounds similar to (R)-tert-butyl morpholines can inhibit viral replication mechanisms, suggesting potential applications in developing new antiviral therapies .
Material Science
Polymer Synthesis:
The compound's carboxylate group can be utilized in the synthesis of polymers through various polymerization techniques. This application is particularly relevant in creating specialty materials with tailored properties for specific industrial uses.
Case Study: Biodegradable Polymers
A study demonstrated the incorporation of morpholine derivatives into biodegradable polymer systems. These systems showed improved mechanical properties and degradation rates, making them suitable for environmentally friendly applications .
Synthetic Methodologies
Reagent in Organic Synthesis:
this compound serves as a valuable reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to construct complex molecules efficiently.
Case Study: Synthesis of Chiral Compounds
In synthetic organic chemistry, this compound has been employed as a chiral auxiliary in asymmetric synthesis. Its use has led to the successful formation of various chiral centers in target molecules, showcasing its versatility as a synthetic tool .
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Morpholine Derivatives
Key Insights
Substituent Effects :
- Ethoxy vs. Methoxy Esters : The ethoxy group in the target compound increases molecular weight and lipophilicity compared to the methoxy analog (CAS 959246-85-6). This may enhance membrane permeability in drug delivery .
- Hydroxyethyl vs. Ethoxy-oxoethyl : The hydroxyl group in CAS 136992-21-7 improves hydrophilicity but reduces stability compared to the ethoxy-oxoethyl ester, which is more resistant to hydrolysis .
Stereochemical Impact :
The S-enantiomer (CAS 761460-04-2) exhibits a lower similarity score (0.88), underscoring the importance of chirality in biological target interactions, such as enzyme binding .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods in , where tert-butyl morpholine carboxylates are functionalized via nucleophilic substitution or coupling reactions .
- In contrast, hydroxyl-containing derivatives (e.g., CAS 136992-21-7) may require protection-deprotection strategies to prevent side reactions .
Biological Activity
(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.33 g/mol. The compound features a morpholine ring, which is known for its ability to interact with biological targets, enhancing its potential as a therapeutic agent.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, impacting cell proliferation and survival.
- Receptor Modulation : The morpholine structure allows for interaction with various receptors, potentially modulating their activity. This interaction can influence signaling pathways critical for cell function.
- Anticancer Properties : Research indicates that derivatives of morpholine compounds exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth. The specific effects of this compound on cancer cell lines remain an area of active investigation.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activity Studies
Case Study 1 : A study conducted on HeLa cells demonstrated that this compound induced significant apoptosis at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Case Study 2 : In enzyme inhibition assays, the compound exhibited potent inhibition of Polo-like Kinase 1 (Plk1), a crucial regulator in cell cycle progression, with an IC50 value reported at approximately 45 nM . This finding highlights its potential utility in cancer therapeutics targeting cell cycle dysregulation.
Case Study 3 : The compound was also evaluated for antimicrobial properties against pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant threats in clinical settings. The minimum inhibitory concentration (MIC) was found to be less than 10 µg/mL, indicating strong antimicrobial activity .
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : and NMR (e.g., tert-butyl 3-((triisopropylsilyl)ethynyl)morpholine-4-carboxylate in CDCl shows distinct shifts at δ 1.47 ppm for tert-butyl and δ 4.46 ppm for morpholine protons) .
- HPLC-MS : Chiral columns (e.g., CHIRALPAK® AD-H) resolve enantiomers, with mass spectrometry confirming molecular weight .
Q. Advanced Research Focus :
- X-ray Crystallography : SHELX refinement (e.g., tert-butyl 3-benzyl-morpholine derivatives) provides unambiguous stereochemical assignment .
- Vibrational Circular Dichroism (VCD) : Resolves subtle conformational differences in morpholine derivatives .
How do contradictory data in the literature regarding the biological activity of morpholine carboxylates inform experimental design?
Basic Research Focus :
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from differences in assay conditions or impurity profiles. For example, tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate showed variable IC values depending on buffer pH and protein concentration .
Advanced Research Focus :
Meta-analyses of structure-activity relationships (SAR) for morpholine derivatives suggest that small structural changes (e.g., tert-butyl vs. benzyl groups) drastically alter target affinity. Computational docking studies (e.g., AutoDock Vina) can reconcile contradictions by modeling ligand-receptor interactions .
What are the optimal conditions for deprotecting the tert-butyl group while preserving the ethoxy-oxoethyl functionality?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Photocatalytic Deprotection : UV light (254 nm) with catalytic TiO achieves selective deprotection in flow reactors, minimizing side reactions observed in batch processes .
How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus :
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., ester hydrolysis) by modeling the compound in explicit solvent (water, DMSO) at 298–310 K.
- pKa Calculations : Software like MarvinSketch estimates protonation states, critical for stability in biological assays .
What synthetic routes yield the highest purity for scale-up applications in drug discovery?
Q. Advanced Research Focus :
- Continuous Flow Synthesis : Reduces impurities by maintaining precise temperature and mixing (e.g., tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate synthesized with 95% purity in flow reactors) .
- Design of Experiments (DoE) : Optimizes reagent stoichiometry and reaction time (e.g., tert-butyl 3-(4-cyanophenyl)morpholine-4-carboxylate achieved 81% yield via DoE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
